N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
“N-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a heterocyclic compound featuring a benzodioxole moiety linked via an amide bond to an azetidine ring, which is further substituted with a pyridazin-3-amine group. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity compared to larger cyclic amines like piperidine or azepane. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, offers distinct electronic properties that may influence solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(10-3-4-12-13(6-10)22-9-21-12)19-7-11(8-19)17-14-2-1-5-16-18-14/h1-6,11H,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOYFLKYZARPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting the compound's significance in pharmacology.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety, an azetidine ring, and a pyridazine amine. The molecular formula is , with a molecular weight of approximately 341.35 g/mol. The presence of the benzodioxole group is particularly noteworthy as it has been associated with various biological activities, including anticancer and insecticidal properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's structure allows it to modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activity. For instance, studies have shown that derivatives containing the benzodioxole moiety can significantly reduce cell viability in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 25.4 |
| Comparison Compound | CEM | 42.7 |
| Comparison Compound | L1210 | 30.1 |
These results suggest that the compound may possess superior potency compared to other derivatives.
Insecticidal Activity
The benzodioxole group has also been linked to insecticidal properties. A study on related compounds demonstrated that they effectively target Aedes aegypti larvae, which are vectors for various diseases.
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| 3,4-Methylenedioxy Cinnamic Acid | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (Control) | <10.94 | Not Available |
This highlights the potential utility of similar compounds in developing new insecticides.
Study on Anticancer Activity
In a recent study published in Pharmaceutical Research, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines including HeLa and L1210. The findings revealed that the compound exhibited significant cytotoxicity with an IC50 value of 25.4 μM against HeLa cells, indicating its potential as an anticancer agent .
Study on Insecticidal Activity
In another investigation focusing on larvicidal properties, researchers synthesized several benzodioxole derivatives and tested them against Aedes aegypti larvae. The results indicated that certain compounds displayed promising larvicidal activity without significant toxicity to mammalian cells . This suggests that this compound may also have applications in pest control.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” can be contextualized against the following analogs:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Core Heterocycles: The benzodioxole in the target compound distinguishes it from oxazole (e.g., in C₁₆H₁₄N₆O₂) or pyrazole analogs (e.g., C₁₃H₁₅N₅). Benzodioxole’s electron-rich nature may enhance π-π stacking or hydrophobic interactions compared to oxazole’s electron-deficient system .
Synthetic Considerations :
- The target compound’s synthesis likely involves amide coupling between benzodioxole-5-carboxylic acid and an azetidine-3-amine intermediate, similar to methods for C₁₆H₁₄N₆O₂ . In contrast, pyrazole derivatives (e.g., C₁₃H₁₅N₅) are synthesized via copper-catalyzed reactions with lower yields (~17.9%) .
Spectroscopic and Physicochemical Data :
- Pyridazine-containing compounds (target and C₁₆H₁₄N₆O₂) share identical molecular weights (322.32 g/mol) but differ in heterocyclic substituents. The absence of reported melting points or solubility data for the target compound limits direct comparison .
- HRMS and ESIMS data for analogs (e.g., m/z 215 for C₁₃H₁₅N₅) highlight the utility of mass spectrometry in verifying molecular integrity .
Key Limitations
- Direct physicochemical data (e.g., melting point, solubility) for the target compound are unavailable, necessitating reliance on analog-based inferences.
- Synthetic yields for related compounds vary widely (e.g., 17.9% for C₁₃H₁₅N₅ vs. unreported yields for the target), complicating process scalability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
